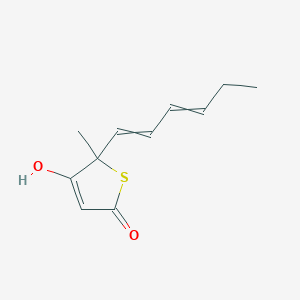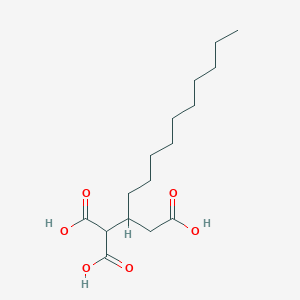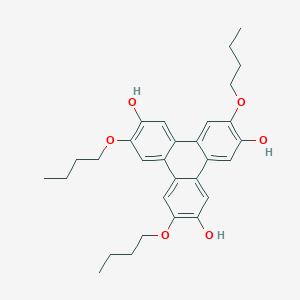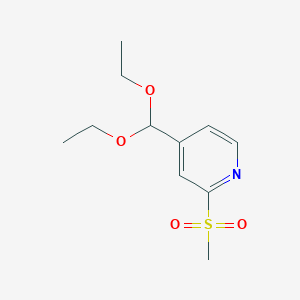
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one is an organic compound with a unique structure that includes a thiophene ring substituted with a hydroxy group, a methyl group, and a hexa-1,3-dien-1-yl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene and a sulfur source under acidic conditions.
Substitution Reactions: The introduction of the hydroxy and methyl groups can be achieved through electrophilic substitution reactions. For example, hydroxylation can be performed using reagents like hydrogen peroxide or osmium tetroxide, while methylation can be achieved using methyl iodide in the presence of a base.
Attachment of the Hexa-1,3-dien-1-yl Side Chain: This can be accomplished through a Heck reaction, where the thiophene ring is coupled with a hexa-1,3-dien-1-yl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the double bonds in the hexa-1,3-dien-1-yl side chain using hydrogenation with a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride, chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated thiophene derivative.
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Its anticancer activity could be related to its ability to induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
Hexa-1,3-dien-1-ylbenzene: Similar in structure but with a benzene ring instead of a thiophene ring.
2-((1E,3Z)-hexa-1,3-dien-1-yl)thiirane: Similar in structure but with a thiirane ring instead of a thiophene ring.
Uniqueness
2-(Hexa-1,3-dien-1-yl)-5-hydroxy-2-methylthiophen-3(2H)-one is unique due to the presence of both a hydroxy group and a hexa-1,3-dien-1-yl side chain on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
646517-38-6 |
|---|---|
分子式 |
C11H14O2S |
分子量 |
210.29 g/mol |
IUPAC名 |
5-hexa-1,3-dienyl-4-hydroxy-5-methylthiophen-2-one |
InChI |
InChI=1S/C11H14O2S/c1-3-4-5-6-7-11(2)9(12)8-10(13)14-11/h4-8,12H,3H2,1-2H3 |
InChIキー |
XHGYGRITUSNNBH-UHFFFAOYSA-N |
正規SMILES |
CCC=CC=CC1(C(=CC(=O)S1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-Trifluoro-1-[4-(triphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611233.png)

![5-Chloro-2-hydroxy-N-{2-[3-(2-phenylethoxy)phenyl]ethyl}benzamide](/img/structure/B12611254.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole](/img/structure/B12611260.png)
![tert-Butyl[(3,5-dinitrophenyl)methoxy]dimethylsilane](/img/structure/B12611264.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-methoxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12611268.png)



![[5-(4-Chlorophenyl)thiophen-3-yl]acetonitrile](/img/structure/B12611304.png)

![2-(2-{[(3-Aminopropyl)carbamoyl]oxy}ethanesulfonyl)ethyl hydrogen carbonate](/img/structure/B12611307.png)
